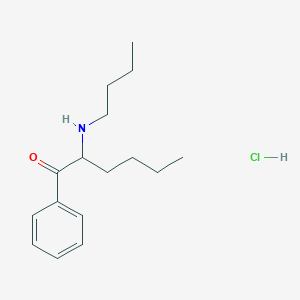

2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride

Description

2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride is an organic compound with a complex structure. It is a derivative of hexanone, featuring a butylamino group and a phenyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Properties

IUPAC Name |

2-(butylamino)-1-phenylhexan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.ClH/c1-3-5-12-15(17-13-6-4-2)16(18)14-10-8-7-9-11-14;/h7-11,15,17H,3-6,12-13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJWANUNVMDWGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C1=CC=CC=C1)NCCCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401342213 | |

| Record name | 2-(Butylamino)-1-phenylhexan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18296-66-7 | |

| Record name | 2-(Butylamino)-1-phenylhexan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride typically involves the reaction of 1-phenyl-1-hexanone with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques, such as high-performance liquid chromatography (HPLC), are often employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The butylamino or phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylhexanoic acid, while reduction could produce butylaminohexanol.

Scientific Research Applications

2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride involves its interaction with specific molecular targets. The butylamino group can interact with enzymes or receptors, modulating their activity. The phenyl group may contribute to the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(Butylamino)-1-phenyl-1-pentanone

- 2-(Butylamino)-1-phenyl-1-heptanone

- 2-(Butylamino)-1-phenyl-1-octanone

Uniqueness

2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications.

Biological Activity

2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride is an organic compound with a complex structure that includes a butylamino group and a phenyl group. This compound is primarily utilized in various chemical and pharmaceutical applications due to its unique properties. It has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory effects, making it a subject of ongoing research.

The synthesis of 2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride typically involves the reaction of 1-phenyl-1-hexanone with butylamine under controlled conditions, often using solvents like ethanol or methanol. The reaction can be catalyzed to enhance yield, followed by purification methods such as recrystallization to obtain a high-purity product.

The biological activity of this compound is thought to stem from its interaction with specific molecular targets. The butylamino group may interact with enzymes or receptors, modulating their activity. The phenyl group likely contributes to the compound's binding affinity and specificity, influencing various biochemical pathways.

Research Findings

Recent studies have explored the following biological activities:

- Antimicrobial Activity : Research indicates that 2-(Butylamino)-1-phenyl-1-hexanone exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Preliminary findings suggest that the compound may possess anti-inflammatory properties, potentially useful in managing conditions characterized by inflammation.

Case Studies

A review of literature highlights several case studies where 2-(Butylamino)-1-phenyl-1-hexanone was used in experimental settings:

- Antimicrobial Efficacy : In a study conducted by Zaami et al. (2018), the compound was tested against common bacterial strains. Results indicated a dose-dependent relationship between concentration and antibacterial activity, with effective inhibition observed at concentrations as low as 0.5 mg/mL .

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced markers of inflammation compared to control groups. This suggests potential therapeutic applications in inflammatory diseases .

Comparative Analysis

To better understand the uniqueness of 2-(Butylamino)-1-phenyl-1-hexanone, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-(Butylamino)-1-phenyl-1-pentanone | Pentanone derivative | Moderate antimicrobial activity |

| 2-(Butylamino)-1-phenyl-1-heptanone | Heptanone derivative | Limited research available |

| 2-(Butylamino)-1-phenyl-1-octanone | Octanone derivative | Similar activity profile |

The distinct chain length and functional groups of 2-(Butylamino)-1-phenyl-1-hexanone contribute to its unique chemical reactivity and biological activity compared to its analogs.

Q & A

Q. Methodological Answer :

- Temperature : Store at -20°C in airtight, light-resistant containers to prevent degradation .

- Stability : ≥5 years under recommended conditions. Monitor via periodic HPLC to detect decomposition products (e.g., free base formation) .

- Handling : Use inert gas (e.g., argon) during aliquoting to minimize oxidation .

Advanced: How can researchers resolve contradictions in reported pharmacological activities of cathinone derivatives like this compound?

Methodological Answer :

Discrepancies may arise from structural analogs (e.g., N-ethyl or N-butyl substitutions) or experimental variables:

- Structural-Activity Relationship (SAR) : Compare binding affinities using radioligand assays (e.g., dopamine/norepinephrine transporters) .

- Experimental Controls : Standardize in vitro models (e.g., cell lines, buffer pH) to isolate compound-specific effects .

- Metabolite Analysis : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .

Advanced: What analytical challenges arise when quantifying this compound in biological matrices, and how are they mitigated?

Q. Methodological Answer :

- Matrix Interference : Co-eluting substances in plasma/urine can obscure detection. Mitigation strategies:

- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound .

- Detection : LC-MS/MS with multiple reaction monitoring (MRM) for specificity .

- Limit of Quantification (LOQ) : Optimize ion source parameters (e.g., ESI voltage) to achieve sub-ng/mL sensitivity .

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation of crystalline dust .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste under TSCA regulations .

Advanced: How does the hydrochloride salt form influence bioavailability in pharmacokinetic studies?

Q. Methodological Answer :

- Solubility : The hydrochloride salt enhances aqueous solubility compared to the free base, improving oral absorption .

- In Vitro Models : Use Caco-2 cell monolayers to assess permeability and efflux ratios .

- Salt Stability : Monitor pH-dependent dissociation in simulated gastric fluid (e.g., pH 1.2) to predict in vivo behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.